1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
Description
1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is a pyrazole-derived compound characterized by a pyrazole core substituted with a [(4-methylphenoxy)methyl] group at the 1-position and an amine group at the 4-position. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The 4-methylphenoxy moiety introduces an electron-donating methyl group on the aromatic ring, which may influence electronic properties and biological interactions .
Properties
IUPAC Name |
1-[(4-methylphenoxy)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-9-2-4-11(5-3-9)15-8-14-7-10(12)6-13-14;/h2-7H,8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTSOMSLDWGOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCN2C=C(C=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 1H-pyrazol-4-amine with 4-methylphenoxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted pyrazole or phenoxy derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 1H-pyrazol-4-amine with 4-methylphenoxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is generally conducted in organic solvents like dichloromethane or ethanol under reflux conditions. The product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, continuous flow reactors may be utilized to enhance yield and quality. Automated systems for monitoring reaction parameters can improve efficiency and scalability.
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.
Biology
This compound is under investigation for its bioactive potential , particularly its antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit significant activity against various cancer cell lines and pathogens.
Medicine
In medicinal applications, this compound has been explored for its therapeutic effects in treating diseases such as cancer and infections. Its mechanism of action likely involves interaction with specific molecular targets, including enzymes or receptors, which may inhibit or activate biological pathways.
Industry
The compound is also utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it valuable in developing new chemical entities across various sectors.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Properties : Studies have demonstrated its efficacy against multiple bacterial strains, highlighting its promise as an antimicrobial agent.
- Pharmaceutical Development : As an intermediate in drug synthesis, it plays a critical role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole derivatives with variations in substituents on the aromatic ring or pyrazole core exhibit distinct biological and physicochemical properties. Key analogues include:
Key Observations :
- Substituent Position: Positional isomerism significantly impacts activity.
- Electron Effects : Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring enhance stability and receptor affinity, while electron-withdrawing groups (e.g., Cl, F) may improve metabolic resistance but reduce potency in certain contexts .
Structure-Activity Relationships (SAR)
- Pyrazole Core Modifications : Replacing the pyrazole’s tert-butyl group (e.g., in BIRB796 derivatives) with isoxazol-amine or imidazol-amine groups led to a dramatic loss of TNF-α inhibitory activity, emphasizing the pyrazole’s critical role in binding .
- Phenyl Ring Substitutions : The 4-methyl group in the target compound is optimal for maintaining activity. Substitution with bulkier groups (e.g., 4-chloro, 4-bromo) or polar moieties (e.g., 4-methoxy) reduces potency due to steric hindrance or altered electronic interactions .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to free bases, enhancing bioavailability .
Biological Activity
1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Synthesis
The molecular formula of this compound is C12H16ClN3O. The synthesis typically involves the reaction of 1H-pyrazol-4-amine with 4-methylphenoxy methyl chloride in the presence of a base such as sodium hydroxide, often conducted in organic solvents like dichloromethane or ethanol under reflux conditions. This compound can also undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of diverse derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential application as an antimicrobial agent. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies have shown that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, structure-activity relationship (SAR) analyses suggest that modifications to the pyrazole ring can enhance cytotoxicity against specific cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 2.5 | Apoptosis induction |
| MCF7 | 3.0 | Cell cycle arrest |
| HeLa | 1.8 | Metabolic disruption |
The biological effects of this compound are primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various downstream effects in cellular signaling pathways .
Enzyme Inhibition
Preliminary studies have indicated that this compound may inhibit certain enzymes involved in cancer progression, such as kinases or proteases. This inhibition can disrupt signaling pathways critical for tumor growth and metastasis.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A study involving A431 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to controls, with an IC50 value indicating strong anticancer activity .
- Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations, supporting its potential use in treating bacterial infections.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride?
The compound can be synthesized via microwave-mediated condensation reactions, as demonstrated in analogous pyrazole derivatives (e.g., reacting substituted pyrazoles with aromatic aldehydes under controlled conditions) . Stepwise protocols include nucleophilic substitution of pyrazole precursors with 4-methylphenoxymethyl groups, followed by amine functionalization and hydrochloride salt formation. Solvent polarity and reaction temperature significantly influence yield, with polar aprotic solvents (e.g., DMF) often preferred for intermediate stabilization .
Q. How is the structural identity of this compound validated in academic research?
X-ray crystallography is the gold standard for confirming molecular geometry, as seen in studies of related pyrazole derivatives . Complementary techniques include:
Q. What purification strategies are recommended for isolating this hydrochloride salt?
Recrystallization using ethanol/water mixtures or dichloromethane/hexane systems is typical. Chromatographic methods (e.g., silica gel with gradient elution of ethyl acetate:hexane) are employed for intermediates. Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Given the structural similarity to GPCR-targeting pyrazoles, receptor-binding assays (e.g., radioligand displacement) and enzyme inhibition studies (e.g., kinase or protease panels) are recommended. Cell viability assays (MTT or resazurin-based) can evaluate cytotoxicity in cancer or neuronal models .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Quantum chemical calculations (DFT or ab initio methods) predict transition states and intermediates, enabling rational solvent/catalyst selection. For example, ICReDD’s workflow integrates reaction path searches and experimental feedback loops to minimize trial-and-error approaches . Machine learning models trained on pyrazole reaction datasets (e.g., substituent effects on regioselectivity) further refine synthetic protocols .
Q. What experimental design principles mitigate contradictory bioactivity data across studies?
Contradictions often arise from variations in assay conditions (e.g., buffer pH, cell passage number). Use factorial design (e.g., Box-Behnken or Taguchi methods) to systematically evaluate factors like:
Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?
Salt formation enhances aqueous solubility and bioavailability. Comparative studies should include:
Q. What strategies address stability challenges during long-term storage?
Degradation pathways (e.g., hydrolysis of the phenoxymethyl group) are probed via accelerated stability studies (40°C/75% RH for 6 months). Lyophilization or storage under inert gas (argon) in amber vials mitigates oxidative and photolytic degradation. Analytical monitoring uses stability-indicating HPLC methods .
Q. How can in silico docking predict target engagement for this compound?
Molecular docking (AutoDock Vina, Glide) against homology models of GPCRs or enzymes identifies putative binding poses. MD simulations (NAMD/GROMACS) assess binding stability and entropy contributions. Validation requires SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for affinity measurements .
Q. What advanced characterization techniques resolve stereochemical uncertainties?
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns separates enantiomers. CD (circular dichroism) spectroscopy or X-ray crystallography with heavy-atom derivatives (e.g., SeMet) assigns absolute configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
